N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide
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Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of both tert-butylsulfanyl and chlorobenzylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide typically involves the reaction of tert-butylthiol with an appropriate ethyl halide to form the tert-butylsulfanyl ethyl intermediate. This intermediate is then reacted with 4-chlorobenzylthiol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to reflux.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Various nucleophiles (amines, thiols); conditions: solvents like ethanol or acetonitrile, mild to moderate temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways involving sulfur-containing groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the chlorobenzyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
- N-[2-(tert-butylsulfanyl)ethyl]-2-(2-nitrophenyl)acetamide
- N-(4-{[2-(tert-butylsulfanyl)ethyl]sulfamoyl}phenyl)acetamide
Comparison: N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide is unique due to the presence of both tert-butylsulfanyl and chlorobenzylsulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNOS2/c1-15(2,3)20-9-8-17-14(18)11-19-10-12-4-6-13(16)7-5-12/h4-7H,8-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBDHFQIHZWVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CSCC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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